molecular formula C7H9ClN2O2 B1357096 2-Nitrobenzylamine hydrochloride CAS No. 24835-08-3

2-Nitrobenzylamine hydrochloride

Cat. No. B1357096
CAS RN: 24835-08-3
M. Wt: 188.61 g/mol
InChI Key: BASJTVIZZDEQBJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Nitrobenzylamine hydrochloride is a chemical compound with the molecular formula C7H9ClN2O2 . It is used in chemical synthesis studies . This compound is involved in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions, aminomethylphenylamine scaffolds for factor Xa inhibition, squaryliamides for mannosyltransferase inhibition, and fluorescent two-photon absorption benzothiadiazole dyes .


Synthesis Analysis

2-Nitrobenzylamine hydrochloride is used as a reactant in various chemical synthesis studies . It is involved in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions, aminomethylphenylamine scaffolds for factor Xa inhibition, squaryliamides for mannosyltransferase inhibition, and fluorescent two-photon absorption benzothiadiazole dyes .


Molecular Structure Analysis

The molecular formula of 2-Nitrobenzylamine hydrochloride is C7H9ClN2O2 . It has an average mass of 188.612 Da and a monoisotopic mass of 188.035248 Da .


Chemical Reactions Analysis

As a reactant, 2-Nitrobenzylamine hydrochloride is involved in the synthesis of tetrahydroisoquinolines via Heck-aza-Michael reactions, aminomethylphenylamine scaffolds for factor Xa inhibition, squaryliamides for mannosyltransferase inhibition, and fluorescent two-photon absorption benzothiadiazole dyes .

Scientific Research Applications

Synthetic Applications

2-Nitrobenzylamine hydrochloride is a versatile compound with significant utility in the field of synthetic chemistry. It serves as a key intermediate in various synthetic processes, contributing to the development of diverse chemical compounds. For instance, Wang Ling-ya (2015) highlights its use in the synthesis of N,N-Dimethyl-4-nitrobenzylamine, an important intermediate in medicine, pesticide, and chemical industries. The study emphasizes its role in a process that is environmentally friendly and efficient, with a high yield of 94.7% (Wang Ling-ya, 2015).

Applications in Medicinal Chemistry

2-Nitrobenzylamine hydrochloride finds applications in medicinal chemistry, particularly in the synthesis of various pharmacologically active molecules. F. Lehmann et al. (2009) describe a cyclization reaction using 2-nitrobenzylamines to produce 1N-hydroxyindazoles, which are valuable in medicinal research due to their potential biological activities. The reaction is notable for its regioselectivity and high yield, demonstrating the compound's utility in creating complex molecular structures (Lehmann, Koolmeister, Odell, & Scobie, 2009).

Organic Chemistry and Material Science

In organic chemistry and material science, 2-nitrobenzylamine hydrochloride plays a crucial role. For example, Gregory Wildgoose et al. (2005) explored its use in modifying graphite powder and multiwalled carbon nanotubes, demonstrating the compound's versatility in material science applications. This study suggests the potential for 2-nitrobenzylamine hydrochloride in creating novel materials with specific electronic and physical properties (Wildgoose, Wilkins, Williams, France, Carnahan, Jiang, Jones, & Compton, 2005).

Safety And Hazards

2-Nitrobenzylamine hydrochloride is considered hazardous according to the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200) . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash off immediately with plenty of water .

properties

IUPAC Name

(2-nitrophenyl)methanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8N2O2.ClH/c8-5-6-3-1-2-4-7(6)9(10)11;/h1-4H,5,8H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BASJTVIZZDEQBJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CN)[N+](=O)[O-].Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9ClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80481717
Record name 2-Nitrobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Nitrobenzylamine hydrochloride

CAS RN

24835-08-3
Record name 24835-08-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=158602
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-Nitrobenzylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80481717
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (2-nitrophenyl)methanamine hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Nitrobenzylamine hydrochloride
Reactant of Route 2
2-Nitrobenzylamine hydrochloride
Reactant of Route 3
Reactant of Route 3
2-Nitrobenzylamine hydrochloride
Reactant of Route 4
2-Nitrobenzylamine hydrochloride
Reactant of Route 5
Reactant of Route 5
2-Nitrobenzylamine hydrochloride
Reactant of Route 6
2-Nitrobenzylamine hydrochloride

Citations

For This Compound
49
Citations
K Sung, FL Chen, PC Huang - Synlett, 2006 - thieme-connect.com
… , [2] we mixed commercially available 2-nitrobenzylamine hydrochloride with isocyanide, … was generated by neutralization of 2-nitrobenzylamine hydrochloride with sodium carbonate, …
Number of citations: 20 www.thieme-connect.com
R Burai, N Ait-Bouziad, A Chiki… - Journal of the American …, 2015 - ACS Publications
… We chose 2-nitrobenzylamine hydrochloride because of its water solubility. We observed that the addition of 10 mM 2-nitrobenzylamine hydrochloride salt with 150 mM TCEP, 10 mM VA…
Number of citations: 157 pubs.acs.org
DB Henriksen, K Breddam… - International Journal of …, 1993 - Wiley Online Library
… 2-Nitrobenzylamine hydrochloride (94 mg, 0.5 mmol) was added to 5 mM EDTA (2 mL, pH - 8.0), pH was adjusted to 8.0 with 5 N NaOH, and Bz-AlaOMe (20 pL, 207 mg/mL MeOH) was …
Number of citations: 19 onlinelibrary.wiley.com
A Laurent, F Debart, B Rayner - Tetrahedron letters, 1997 - Elsevier
We describe a new strategy to introduce phosphoramidate (PNH 2 ) internucleosidic linkages in oligonucleoside phosphodiesters using dimer building blocks. The PNH 2 function is …
Number of citations: 6 www.sciencedirect.com
P Roszkowski, JK Maurin, Z Czarnocki - Synthesis, 2012 - thieme-connect.com
… The reaction of commercially available 2-nitrobenzylamine hydrochloride (3) with 2,5-dimethoxytetrahydrofuran by means of a slightly modified Boyer’s procedure [5] gave 1-(2-…
Number of citations: 5 www.thieme-connect.com
T Milburn, N Matsubara, AP Billington… - Biochemistry, 1989 - ACS Publications
Revised Manuscript Received August 11, 1988 abstract: A biologically inert photolabile precursor of carbamoylcholine has been synthesized; it is photolyzed to carbamoylcholine, a well…
Number of citations: 220 pubs.acs.org
A Bagheri, H Arandiyan, C Boyer, M Lim - Advanced Science, 2016 - Wiley Online Library
… In addition, 2-nitrobenzylamine hydrochloride (NBA) used as cage molecules to mask carboxylate groups of FA through formation of covalent amide bonds with the –NH 2 groups of the …
Number of citations: 227 onlinelibrary.wiley.com
CA Goubko, A Basak, S Majumdar… - … Research Part A, 2013 - Wiley Online Library
… Potassium carbonate (2.5 mol eq), 2-nitrobenzylamine hydrochloride (1 mol eq), and tert-butyl bromoacetate (1 mol eq) dissolved in dimethylformamide (DMF) were reacted at 60–70C …
Number of citations: 15 onlinelibrary.wiley.com
YH Chien, YL Chou, SW Wang, ST Hung, MC Liau… - Acs Nano, 2013 - ACS Publications
… %), 1-octadecene (90%), oleic acid (90%), IGEPAL CO-520, O,O′-bis[2-(succinylamino)ethyl]polyethylene glycol (HOOC-PEG-COOH, MW 6000), 2-nitrobenzylamine hydrochloride (…
Number of citations: 218 pubs.acs.org
AP Billington, KM Walstrom, D Ramesh… - Biochemistry, 1992 - ACS Publications
Revised Manuscript Received December 31, 1991 abstract: Three photolabile precursors of glycine containing a photosensitive 2-nitrobenzyl moiety attached to the amino group have …
Number of citations: 50 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.